1-(1-adamantyl)-1H-benzimidazole-2-thiol
Overview
Description
1-(1-Adamantyl)-1H-benzimidazole-2-thiol is a compound that combines the unique structural features of adamantane and benzimidazole Adamantane is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule Benzimidazole, on the other hand, is a heterocyclic aromatic organic compound with significant biological activity
Mechanism of Action
Target of Action
The primary target of 1-(1-adamantyl)-1H-benzimidazole-2-thiol is believed to be the M2 protein of the influenza A virus . The M2 protein is a proton channel that plays a crucial role in the viral life cycle, specifically in the release of viral RNA into the host cytoplasm .
Mode of Action
This compound interacts with its target by blocking the M2 proton channel . This blockage prevents the release of viral RNA into the host cytoplasm, thereby inhibiting the replication of the virus . The adamantane backbone of the compound is thought to play a key role in this interaction .
Biochemical Pathways
The action of this compound affects the viral replication pathway. By blocking the M2 proton channel, it prevents the acidification of the viral core, which is a necessary step for the release of viral RNA . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .
Pharmacokinetics
Adamantane derivatives are generally known for their unique stability and reactivity . They are often synthesized via carbocation or radical intermediates, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the inhibition of influenza A virus replication. By blocking the M2 proton channel, it prevents the release of viral RNA into the host cytoplasm, thereby stopping the production of new virus particles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the M2 proton channel . Additionally, the presence of other molecules or drugs could potentially affect the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 1-(1-adamantyl)-1H-benzimidazole-2-thiol is known for its high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-1H-benzimidazole-2-thiol typically involves the reaction of 1-adamantylamine with 2-mercaptobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
1-(1-Adamantyl)-1H-benzimidazole: Lacks the thiol group but shares the adamantyl and benzimidazole moieties.
1-(1-Adamantyl)-1H-benzimidazole-2-amine: Contains an amine group instead of a thiol group.
1-(1-Adamantyl)-1H-benzimidazole-2-methanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 1-(1-Adamantyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and confer distinct biological properties. The combination of the adamantyl and benzimidazole moieties also contributes to its stability and potential for various applications.
Properties
IUPAC Name |
3-(1-adamantyl)-1H-benzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c20-16-18-14-3-1-2-4-15(14)19(16)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMXSHRMOWYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5NC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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